N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a phenyl ring substituted with methoxy groups, an ethyl chain, and a triazinan-1-yl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid and 3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan.
Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan in the presence of a base such as triethylamine (TEA) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would include:
Bulk Synthesis: Using large quantities of starting materials and reagents.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,3,5-triazinan-1-yl)amine.
Substitution: Formation of derivatives with various substituents on the phenyl ring.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide
- **N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)propionamide
- **N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N4O6 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide |
InChI |
InChI=1S/C17H22N4O6/c1-19-15(23)20(2)17(25)21(16(19)24)10-14(22)18-8-7-11-5-6-12(26-3)13(9-11)27-4/h5-6,9H,7-8,10H2,1-4H3,(H,18,22) |
InChI Key |
FSJJAFBLSOQFPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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